4-(2-(Dimethylamino)ethoxy)benzoic acid hydrochloride
Overview
Description
Chemical Reactions Analysis
The chemical reactions involving “4-(2-(Dimethylamino)ethoxy)benzoic acid hydrochloride” are not specified in the retrieved data .Physical And Chemical Properties Analysis
Physical and chemical properties include characteristics such as molecular weight, solubility, melting point, boiling point, etc. Unfortunately, the specific physical and chemical properties of “4-(2-(Dimethylamino)ethoxy)benzoic acid hydrochloride” are not available in the retrieved data .Scientific Research Applications
1. Microtubule Affinity Regulating Kinase 4 Inhibitors
- Application Summary: This compound has been used in the development of prospective microtubule affinity regulating kinase 4 (MARK4) inhibitors. MARK4 is a Ser/Thr kinase, considered as a potential drug target for cancer, diabetes, and neurodegenerative diseases .
- Methods of Application: Different in-house libraries of synthesized small molecules were screened to identify potential MARK4 inhibitors. A small library of hydrazone compounds showed a considerable binding affinity to MARK4 .
- Results: Two hydrazone derivatives (H4 and H19) were selected that show excellent inhibition (nM range). These compounds have a strong binding affinity for MARK4 and moderate binding with human serum albumin. Anticancer studies were performed on MCF-7 and A549 cells, suggesting H4 and H19 selectively inhibit the growth of cancer cells .
2. Synthesis of N-Heterocyclic Carbene (NHC) Ligands
- Application Summary: A modular and flexible strategy towards the synthesis of N-heterocyclic carbene (NHC) ligands bearing Brønsted base tags has been proposed and then adopted in the preparation of two tagged NHC ligands bearing rests of isonicotinic and 4-(dimethylamino)benzoic acids .
- Methods of Application: The synthesis of NHC ligands bearing Brønsted base tags was carried out. These tagged NHC ligands represent an attractive starting point for the synthesis of olefin metathesis ruthenium catalysts tagged in non-dissociating ligands .
- Results: The influence of the Brønsted basic tags on the activity of such obtained olefin metathesis catalysts has been studied .
Future Directions
properties
IUPAC Name |
4-[2-(dimethylamino)ethoxy]benzoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3.ClH/c1-12(2)7-8-15-10-5-3-9(4-6-10)11(13)14;/h3-6H,7-8H2,1-2H3,(H,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVBNLWJELUWWQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC=C(C=C1)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60524813 | |
Record name | 4-[2-(Dimethylamino)ethoxy]benzoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60524813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-(Dimethylamino)ethoxy)benzoic acid hydrochloride | |
CAS RN |
27237-49-6 | |
Record name | 4-[2-(Dimethylamino)ethoxy]benzoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60524813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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